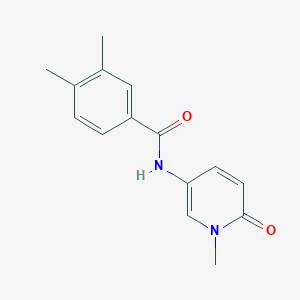
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified in the late 1990s and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
作用机制
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide activates the immune system by inducing the production of cytokines, which are signaling molecules that play a key role in the body's immune response. Specifically, 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide activates the production of type I interferons, which are known to have anti-tumor effects. 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide also activates the production of tumor necrosis factor-alpha (TNF-alpha), which can induce tumor cell death.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, as well as increase the permeability of blood vessels in tumors, which can improve the delivery of chemotherapy drugs. 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has also been shown to have anti-angiogenic effects, meaning it can inhibit the growth of blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. It has also been shown to be effective against a range of tumor types in preclinical studies. However, 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has some limitations for use in lab experiments. It has a short half-life in the body, meaning it must be administered frequently. It can also cause side effects such as fever and flu-like symptoms, which can make it difficult to use in some experiments.
未来方向
There are several potential future directions for research on 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide. One area of interest is the development of new formulations that can improve its stability and increase its half-life in the body. Another area of interest is the use of 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is interest in exploring the use of 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide in combination with other immune modulators to enhance its anti-tumor effects.
合成方法
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the reaction of 3,4-dimethylaniline with 3-pyridinecarboxaldehyde to form 3,4-dimethyl-N-(pyridin-3-yl)benzaldehyde, which is then reacted with methylamine and acetic anhydride to yield 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide.
科学研究应用
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been studied extensively for its potential use in cancer therapy. It has been shown to induce tumor cell death through a mechanism involving the activation of the immune system and the production of cytokines. In preclinical studies, 3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide has been shown to be effective against a range of tumor types, including lung, breast, and colon cancer.
属性
IUPAC Name |
3,4-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-5-12(8-11(10)2)15(19)16-13-6-7-14(18)17(3)9-13/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVJPQYOZPZMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)

![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
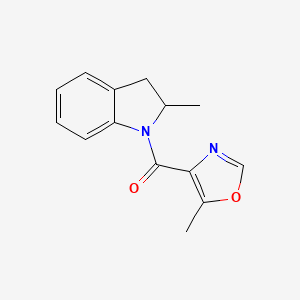
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
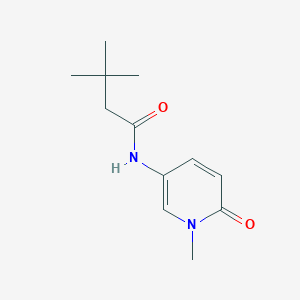
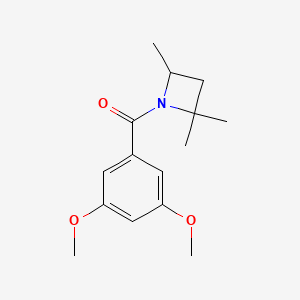
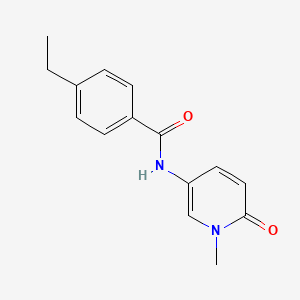
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
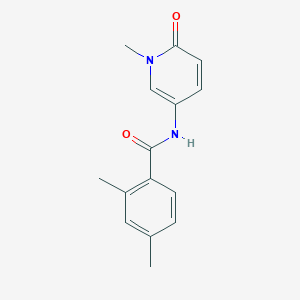
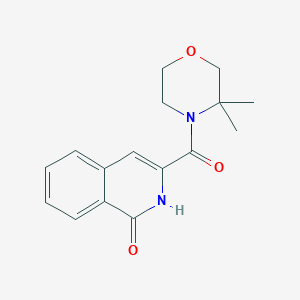
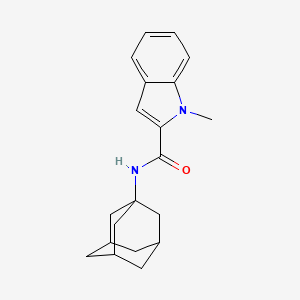
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)